1-Benzyl-1H-1,2,3-triazole
Overview
Description
1-Benzyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties. This compound has gained significant attention in the fields of medicinal chemistry, organic synthesis, and materials science due to its wide range of applications.
Scientific Research Applications
1-Benzyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of various pharmaceuticals, including antimicrobial, anticancer, and antitubercular agents
Organic Synthesis: The triazole ring serves as a versatile building block in the synthesis of complex organic molecules.
Materials Science: It is used in the development of advanced materials, such as polymers and supramolecular structures.
Chemical Biology: The compound is employed in bioconjugation techniques, where it is used to link biomolecules for various biological studies.
Mechanism of Action
Target of Action
1-Benzyl-1H-1,2,3-triazole is a derivative of 1,2,3-triazole, a nitrogen-containing heterocycle . It has been found to interact with various biological targets. For instance, it has shown potential as an inhibitor of acetylcholine esterase (AChE) , a key enzyme involved in the termination of impulse transmission at cholinergic synapses. It also interacts with the amino acids present in the active site of EGFR receptors , which play a crucial role in cell growth and proliferation .
Mode of Action
The mode of action of this compound involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction . These interactions allow the compound to bind to its targets and exert its biological effects. For instance, in the case of AChE, it disrupts the enzyme’s function, leading to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft .
Biochemical Pathways
This compound affects several biochemical pathways. By inhibiting AChE, it impacts the cholinergic system, which plays a crucial role in learning, memory, and cognitive functioning . Moreover, by interacting with EGFR receptors, it can influence various signaling pathways involved in cell growth and proliferation .
Pharmacokinetics
1,2,3-triazoles in general are known for their chemical stability, resistance to enzymatic degradation, and ability to form hydrogen bonds, which can enhance their bioavailability .
Result of Action
The result of this compound’s action can vary depending on the target. For instance, as an AChE inhibitor, it can potentially alleviate symptoms of neurodegenerative diseases like Alzheimer’s by increasing acetylcholine levels . As an EGFR inhibitor, it may inhibit cell growth and proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the compound’s stability and its interactions with targets . Moreover, the presence of other molecules can impact its bioavailability and efficacy.
Safety and Hazards
1H-1,2,3-Triazole is classified as a skin irritant (category 2), an eye irritant (category 2A), and may cause respiratory irritation (category 3) . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .
Future Directions
1,2,3-triazoles have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties . These docking studies reveal that the compounds 12a-l could be the best inhibitors for the novel SARS Cov-2 virus and have more future in discovery of potent drug candidates .
Biochemical Analysis
Biochemical Properties
1-Benzyl-1H-1,2,3-triazole has been found to interact with various enzymes and proteins. It has been reported to have a high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .
Cellular Effects
This compound has been found to have a wide range of effects on various types of cells. For instance, it has been found to be a potent antiproliferative agent with an IC50 of 2 μM against MV4-11 cells . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme. This could potentially lead to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been reported that the compound is remarkably stable , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
This compound is likely to be involved in various metabolic pathways due to its ability to interact with a wide range of enzymes and proteins
Preparation Methods
This method involves the reaction of benzyl azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction is typically carried out under mild conditions, making it a highly efficient and regioselective process.
Industrial production methods often involve continuous flow synthesis, where the reaction is carried out in a flow reactor using copper-on-charcoal as a heterogeneous catalyst . This method allows for high yields and functional group tolerance, making it suitable for large-scale production.
Chemical Reactions Analysis
1-Benzyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrotriazoles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Benzyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-Phenyl-1H-1,2,3-triazole: Similar in structure but with a phenyl group instead of a benzyl group. It exhibits different reactivity and biological activity.
1-Benzyl-4-phenyl-1H-1,2,3-triazole: Contains an additional phenyl group, leading to different chemical properties and applications.
1-Benzyl-1H-1,2,4-triazole: A structural isomer with the nitrogen atoms arranged differently, resulting in distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the presence of the benzyl group, which contribute to its stability and versatility in various chemical reactions.
Properties
IUPAC Name |
1-benzyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-4-9(5-3-1)8-12-7-6-10-11-12/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDSRXVCRBMZOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195905 | |
Record name | 1-Benzyl-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4368-68-7 | |
Record name | 1-Benzyl-1,2,3-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4368-68-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzyl-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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